tert-Butyl4-(2H-1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3RS,4RS)-4-benzo[1,3]dioxol-5-yl-3-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[1,3]dioxole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(2H-1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3RS,4RS)-4-benzo[1,3]dioxol-5-yl-3-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzo[1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
tert-Butyl (3RS,4RS)-4-benzo[1,3]dioxol-5-yl-3-hydroxy-piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-(2H-1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (3RS,4RS)-4-benzo[1,3]dioxol-5-yl-3-hydroxy-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[1,3]dioxole moiety, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with biological targets .
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-7-6-12(13(19)9-18)11-4-5-14-15(8-11)22-10-21-14/h4-5,8,12-13,19H,6-7,9-10H2,1-3H3 |
InChI Key |
HPYMWZBHRDYGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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